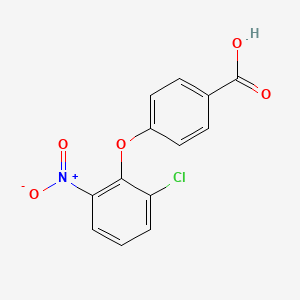

4-(2-chloro-6-nitrophenoxy)benzoic acid

Description

Significance of Phenoxybenzoic Acid Scaffolds in Modern Chemical Research

The phenoxybenzoic acid scaffold is a prominent structural motif in the landscape of modern chemical research, valued for its presence in a wide array of biologically active molecules and functional materials. This diaryl ether linkage provides a combination of rigidity and conformational flexibility that is conducive to binding with various biological targets. In medicinal chemistry, derivatives of benzoic acid are fundamental building blocks for synthesizing numerous therapeutic agents. researchgate.net For instance, the 3-phenoxybenzoic acid (3-PBA) core is a common structural feature and a primary metabolite of many pyrethroid insecticides. nih.govnih.gov The investigation into phenoxybenzoic acid derivatives has revealed their potential to interact with critical biological pathways, including those related to metabolic disorders and neurodegenerative diseases. nih.govresearchgate.net The versatility of this scaffold allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of the molecule to achieve desired activities.

Historical and Contemporary Relevance of Nitro- and Chloro-Substituted Aromatic Compounds in Synthetic Chemistry

Nitro- and chloro-substituted aromatic compounds are foundational pillars of synthetic chemistry, serving as versatile intermediates for the production of a vast range of industrial and specialty chemicals. researchgate.net The strong electron-withdrawing nature of the nitro group (–NO₂) significantly influences the reactivity of the aromatic ring. It deactivates the ring towards electrophilic substitution, directing incoming groups to the meta-position, and strongly activates the ring for nucleophilic aromatic substitution, particularly when positioned ortho or para to a leaving group. nih.gov This property is exploited in the synthesis of pharmaceuticals, dyes, and agrochemicals. nih.govrsc.org

Similarly, the chloro-substituent, while also an electron-withdrawing group, serves as an excellent leaving group in nucleophilic aromatic substitution reactions, especially when the ring is activated by other groups like a nitro-function. researchgate.net Chloronitrobenzenes are widely used as precursor materials for pesticides, pharmaceuticals, and dyes. researchgate.net The strategic placement of chloro and nitro groups on an aromatic scaffold provides a powerful synthetic handle for constructing complex molecular architectures.

Rationale for the Academic Investigation of 4-(2-chloro-6-nitrophenoxy)benzoic acid

The academic investigation of this compound is driven by the unique combination of its structural components. The molecule integrates the phenoxybenzoic acid scaffold, known for its biological relevance, with chloro and nitro substituents, which are potent modulators of chemical reactivity and electronic properties. The specific substitution pattern—a chloro and a nitro group ortho to the ether linkage—creates a sterically hindered and electron-deficient environment around the phenoxy ring.

This specific arrangement suggests several rationales for its study:

As a Synthetic Intermediate: The compound is a logical precursor for more complex molecules. The nitro group can be reduced to an amine, and the carboxylic acid can be converted to esters or amides, opening pathways to diverse derivatives. Research on related structures shows that substituted phenoxy moieties are used to build larger, functional molecules. researchgate.net

As a Potential Biologically Active Agent: Many commercial herbicides, such as Bifenox, are substituted nitrophenoxybenzoic acid esters. wikipedia.org The structural similarity of this compound suggests it could be investigated for its own herbicidal or other agrochemical properties. The inhibition of the protoporphyrinogen (B1215707) oxidase enzyme is a known mechanism for such compounds. wikipedia.org

Overview of Key Research Objectives and Methodological Scope Pertaining to this compound

The primary research objectives for a compound like this compound typically encompass its synthesis, purification, and comprehensive characterization. The methodological scope involves a combination of synthetic organic chemistry techniques and advanced analytical methods.

Synthesis: The most probable synthetic route is an Ullmann condensation or a similar nucleophilic aromatic substitution reaction. This would involve reacting a salt of 4-hydroxybenzoic acid with 1,2-dichloro-3-nitrobenzene or a related activated chloronitrobenzene precursor. wikipedia.org

Purification and Characterization: Following synthesis, the compound would be purified using standard techniques like recrystallization or column chromatography. Its identity and purity would be confirmed through a suite of analytical methods. Spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for elucidating the molecular structure. mdpi.comnih.gov

Structural Analysis: For a definitive understanding of its three-dimensional structure and intermolecular interactions, single-crystal X-ray diffraction would be the method of choice. This technique provides precise data on bond lengths, bond angles, and crystal packing, as has been performed on complex derivatives. researchgate.net

The following table summarizes the key research methodologies applied to characterize this and related chemical compounds.

| Research Objective | Methodology | Information Obtained |

| Synthesis | Ullmann Condensation / Nucleophilic Aromatic Substitution | Formation of the diaryl ether bond to construct the core scaffold. |

| Purification | Recrystallization / Column Chromatography | Isolation of the pure compound from reaction byproducts. |

| Structural Elucidation | ¹H and ¹³C NMR Spectroscopy | Information on the chemical environment of hydrogen and carbon atoms. |

| Infrared (IR) Spectroscopy | Identification of key functional groups (e.g., -COOH, -NO₂, C-O-C). | |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | |

| Conformational Analysis | Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, angles, and crystal packing. |

Structure

3D Structure

Properties

IUPAC Name |

4-(2-chloro-6-nitrophenoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO5/c14-10-2-1-3-11(15(18)19)12(10)20-9-6-4-8(5-7-9)13(16)17/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODSUSTCBUKQUTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 2 Chloro 6 Nitrophenoxy Benzoic Acid

Retrosynthetic Analysis of 4-(2-chloro-6-nitrophenoxy)benzoic acid

A retrosynthetic analysis of the target molecule, this compound, identifies the diaryl ether bond as the key disconnection point. This bond can be formed through several established carbon-oxygen (C-O) bond-forming reactions. The primary disconnection suggests two key precursor molecules: 4-hydroxybenzoic acid (or a protected derivative) and a suitably activated 2-chloro-6-nitrophenyl electrophile.

The retrosynthetic pathway can be visualized as follows:

Figure 1: Retrosynthetic Disconnection of this compound

graph TD

A[this compound] -->|Disconnection of C-O ether bond| B{Key Precursors};

B --> C[4-hydroxybenzoic acid or its ester derivative];

B --> D[1,2-dichloro-3-nitrobenzene or a related activated aryl halide];

This strategic disconnection allows for the exploration of various synthetic routes, including copper-mediated Ullmann condensations, nucleophilic aromatic substitution (SNAr), and palladium-catalyzed cross-coupling reactions. The choice of a specific precursor for the 2-chloro-6-nitrophenyl moiety, such as 1,2-dichloro-3-nitrobenzene or 1-bromo-2-chloro-6-nitrobenzene, will depend on the chosen synthetic methodology and the desired reactivity. The carboxylic acid functionality in 4-hydroxybenzoic acid may require protection, for instance as a methyl or ethyl ester, to prevent side reactions during the coupling step.

Foundational Synthetic Routes to Precursors of this compound

The successful synthesis of the target compound relies on the efficient preparation of its key precursors.

Synthesis of 4-Hydroxybenzoic Acid and its Esters: 4-Hydroxybenzoic acid is a readily available commercial compound, often produced industrially via the Kolbe-Schmitt reaction. This process involves the carboxylation of potassium phenoxide under high pressure and temperature. For laboratory-scale syntheses or for the preparation of its ester derivatives, standard esterification procedures can be employed. For example, methyl 4-hydroxybenzoate (B8730719) can be synthesized by reacting 4-hydroxybenzoic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid.

Synthesis of the Activated Aryl Halide Precursor: The synthesis of a suitable 2-chloro-6-nitrophenyl precursor, such as 1,2-dichloro-3-nitrobenzene, is a critical step. This can be achieved through the nitration of 1,2-dichlorobenzene. The reaction typically employs a mixture of nitric acid and sulfuric acid. It is important to control the reaction conditions to favor the formation of the desired 3-nitro isomer over other potential isomers.

Advanced Synthetic Protocols for the Diaryl Ether Linkage Formation in this compound

The formation of the diaryl ether linkage is the cornerstone of the synthesis of this compound. Several advanced synthetic protocols can be employed for this transformation.

Copper-Mediated Cross-Coupling Reactions (e.g., Modified Ullmann Condensation)

The Ullmann condensation is a classic method for the formation of diaryl ethers, involving the copper-catalyzed reaction of a phenol (B47542) with an aryl halide. Modern modifications of this reaction have significantly improved its efficiency and substrate scope. For the synthesis of the target molecule, a modified Ullmann condensation would involve the coupling of a 4-hydroxybenzoic acid derivative (likely the methyl or ethyl ester) with an activated aryl halide like 1,2-dichloro-3-nitrobenzene.

The reaction is typically carried out in the presence of a copper catalyst, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), a base (e.g., potassium carbonate or cesium carbonate), and often a ligand to facilitate the coupling. The choice of ligand is crucial, especially when dealing with sterically hindered substrates. Diamine or amino acid-based ligands have been shown to be effective in promoting these challenging couplings.

Table 1: Representative Conditions for Modified Ullmann Condensation

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| CuI | N,N'-Dimethylethylenediamine | K₂CO₃ | Dioxane | 110-140 |

| Cu₂O | L-Proline | Cs₂CO₃ | DMSO | 90-120 |

| Cu(acac)₂ | Phenanthroline | K₃PO₄ | Toluene | 100-130 |

Nucleophilic Aromatic Substitution (SNAr) Approaches for Aryl Ether Synthesis

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for the synthesis of diaryl ethers. This reaction is particularly effective when the aryl halide is activated by strong electron-withdrawing groups, such as a nitro group, in the ortho or para position to the leaving group. In the case of this compound, the nitro group ortho to the chlorine atom in the 1,2-dichloro-3-nitrobenzene precursor strongly activates the ring towards nucleophilic attack by the phenoxide of the 4-hydroxybenzoic acid derivative.

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), in the presence of a base to deprotonate the phenol.

Table 2: Typical Conditions for SNAr-based Diaryl Ether Synthesis

| Aryl Halide | Nucleophile | Base | Solvent | Temperature (°C) |

| 1,2-Dichloro-3-nitrobenzene | Methyl 4-hydroxybenzoate | K₂CO₃ | DMF | 100-150 |

| 1-Fluoro-2-nitrobenzene derivative | 4-Hydroxybenzoic acid | NaH | THF | 25-66 |

| Activated Heterocyclic Chloride | Phenol | Cs₂CO₃ | Acetonitrile (B52724) | 80-110 |

Palladium-Catalyzed Etherification Methodologies

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for the synthesis of diaryl ethers. These methods offer mild reaction conditions and broad functional group tolerance. The synthesis of this compound via this route would involve the coupling of a 4-hydroxybenzoic acid derivative with an appropriate aryl halide or triflate, such as 1-bromo-2-chloro-6-nitrobenzene.

The catalytic system typically consists of a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a bulky, electron-rich phosphine (B1218219) ligand. The choice of ligand is critical for the success of these reactions, with biarylphosphine ligands often providing excellent results.

Table 3: Common Catalytic Systems for Palladium-Catalyzed Etherification

| Palladium Precursor | Ligand | Base | Solvent |

| Pd(OAc)₂ | SPhos or XPhos | K₃PO₄ | Toluene or Dioxane |

| Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | Toluene |

| [Pd(cinnamyl)Cl]₂ | t-BuXPhos | K₂CO₃ | Dioxane |

Optimization of Reaction Conditions for Scalable and High-Yield Synthesis of this compound

Optimizing the reaction conditions is crucial for developing a scalable and high-yield synthesis of this compound. Key parameters that require careful consideration include the choice of catalyst, ligand, base, solvent, reaction temperature, and reaction time.

For copper-mediated Ullmann reactions, screening different copper sources (e.g., CuI, CuBr, Cu₂O, CuO) and ligands (e.g., diamines, amino acids, phenanthrolines) can significantly impact the yield. The choice of base and solvent is also critical, with stronger bases like cesium carbonate and polar aprotic solvents often favoring the reaction.

In the case of SNAr reactions, the nature of the leaving group on the electrophilic partner is a key factor. While chlorides are commonly used, the corresponding fluoride (B91410) can be significantly more reactive. The choice of a non-nucleophilic base and a high-boiling polar aprotic solvent is generally preferred to ensure complete reaction and minimize side products.

For palladium-catalyzed couplings, the optimization of the palladium-to-ligand ratio is often necessary to achieve high catalytic activity. The use of pre-formed palladium catalysts can also lead to more reproducible results. The selection of a suitable base is critical, as it can influence both the rate of the reaction and the stability of the catalyst.

Ultimately, a systematic approach to optimization, potentially employing design of experiments (DoE) methodologies, would be beneficial for identifying the optimal conditions for a robust and scalable synthesis of this compound.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The traditional Ullmann synthesis of this compound can be made more sustainable by modifying several aspects of the reaction.

Key Green Chemistry Considerations:

Alternative Solvents: The use of high-boiling, toxic solvents like DMF and NMP is a significant drawback of the conventional method. Greener alternatives include the use of deep eutectic solvents (DESs) or ionic liquids, which are often biodegradable and have low volatility. nih.gov In some cases, reactions can be performed in more environmentally benign solvents like water, often with the aid of a phase-transfer catalyst. youtube.com

Energy Efficiency: The high temperatures required in traditional Ullmann reactions contribute to high energy consumption. Microwave-assisted synthesis has emerged as a powerful tool to dramatically reduce reaction times from hours to minutes, thereby saving energy. nih.govresearchgate.netacs.org Microwave heating can also lead to improved yields and cleaner reactions. nih.govresearchgate.net

Catalyst Modification: Research has focused on developing more efficient and recyclable catalyst systems. The use of nano-sized copper catalysts can increase the surface area and catalytic activity, potentially allowing for lower catalyst loading and milder reaction conditions. nih.gov Furthermore, the development of ligand-free systems or the use of inexpensive, non-toxic ligands can enhance the sustainability of the process. organic-chemistry.orgnih.gov

Phase-Transfer Catalysis: To overcome the insolubility of reactants in different phases, especially when using greener solvents like water, phase-transfer catalysis (PTC) can be employed. Catalysts such as quaternary ammonium (B1175870) salts or crown ethers can facilitate the transfer of the phenoxide ion from an aqueous phase to an organic phase where the aryl halide is present, enabling the reaction to proceed under milder conditions. youtube.comyoutube.com

The following table provides a comparative overview of a proposed conventional synthesis versus a greener, more sustainable approach for preparing this compound.

| Parameter | Conventional Method | Green/Sustainable Method |

| Solvent | N,N-Dimethylformamide (DMF) | Deep Eutectic Solvent (e.g., Choline Chloride-based) or Water |

| Catalyst | Stoichiometric Copper Powder | Catalytic Copper(I) Oxide (Cu₂O) or Copper Nanoparticles |

| Energy Input | Conventional Heating (150-200°C, 12-24 hours) | Microwave Irradiation (100-150°C, 10-30 minutes) |

| Additives | None | Phase-Transfer Catalyst (if using a biphasic system) |

| Work-up | Solvent extraction with hazardous solvents | Simpler filtration and washing with benign solvents |

By incorporating these green chemistry principles, the synthesis of this compound can be shifted towards a more environmentally responsible and efficient process, aligning with the modern demands of sustainable chemical manufacturing.

Advanced Spectroscopic and Crystallographic Elucidation of 4 2 Chloro 6 Nitrophenoxy Benzoic Acid

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-(2-chloro-6-nitrophenoxy)benzoic acid

Proton (¹H) NMR Analysis: Chemical Shifts, Coupling Constants, and Integration for Structural Assignment

Specific ¹H NMR data, including chemical shifts (δ), coupling constants (J), and integration values for this compound, are not documented in the available scientific literature.

Carbon (¹³C) NMR Analysis: Chemical Shifts, DEPT, and Heteronuclear Correlation Spectroscopies (HSQC, HMBC)

Published ¹³C NMR spectra, including DEPT, HSQC, and HMBC experiments, which are essential for the unambiguous assignment of all carbon signals, could not be located for this compound.

Two-Dimensional (2D) NMR Techniques for Complete Structural Confirmation (COSY, NOESY, ROESY)

Detailed 2D NMR studies (COSY, NOESY, ROESY) to confirm the structural connectivity and spatial relationships of the protons in this compound have not been reported.

High-Resolution Mass Spectrometry (HRMS) Characterization and Detailed Fragmentation Pathway Analysis of this compound

While the exact mass can be calculated, experimental HRMS data and a detailed analysis of the fragmentation pathways for this specific molecule are not available in the reviewed sources.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Functional Group Identification and Conformational Analysis of this compound

Experimentally recorded FT-IR and Raman spectra, along with the corresponding vibrational mode assignments for this compound, have not been found in the literature.

Single-Crystal X-ray Diffraction Analysis of this compound

There is no evidence in the searched scientific databases of a successful single-crystal X-ray diffraction study for this compound. Consequently, crystallographic data such as unit cell dimensions, space group, and atomic coordinates are not available.

Determination of Molecular Geometry and Bond Parameters

A definitive determination of the molecular geometry and precise bond parameters, including bond lengths and angles, for this compound awaits experimental validation through techniques such as X-ray crystallography. While theoretical calculations could provide estimations, empirical data is necessary for a scientifically rigorous description. In related substituted phenoxy-benzoic acid structures, the dihedral angles between the aromatic rings are a key feature, often showing significant twisting relative to one another due to steric hindrance from ortho substituents.

Chiroptical Properties of this compound

The potential for chiroptical properties in this compound, particularly the possibility of atropisomerism, is a subject of scientific interest. Atropisomerism can occur in molecules with hindered rotation around a single bond, leading to stable, non-superimposable conformational isomers (atropisomers). The substitution pattern of this compound, with substituents at both ortho positions of one of the phenyl rings, suggests that hindered rotation around the ether linkage is possible. However, without experimental or computational studies, it remains unconfirmed whether the rotational barrier is high enough to allow for the isolation of stable atropisomers at room temperature. Therefore, any discussion of its chiroptical properties is speculative at this time.

Theoretical and Computational Chemistry Investigations of 4 2 Chloro 6 Nitrophenoxy Benzoic Acid

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure of 4-(2-chloro-6-nitrophenoxy)benzoic acid

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a molecule's stable conformation and the distribution of its electrons, which dictates its chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state geometry and vibrational properties of organic molecules. For this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can be employed to find the molecule's lowest energy conformation. researchgate.net This process, known as geometry optimization, calculates the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

Once the optimized geometry is obtained, the same level of theory can be used to calculate the molecule's vibrational frequencies. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. Comparing these calculated frequencies with experimental data from FT-IR and FT-Raman spectroscopy allows for a detailed assignment of the vibrational modes. researchgate.net For this compound, key vibrational modes would include the O-H stretch and C=O stretch of the carboxylic acid group, the asymmetric and symmetric stretches of the nitro (NO₂) group, the C-Cl stretch, and the C-O-C ether linkage stretches.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound based on DFT Calculations. This table presents hypothetical data based on typical values for similar compounds.

| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Expected Experimental Region (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid (-COOH) | O-H Stretching | ~3500 | 3200-3600 (broad) |

| Carboxylic Acid (-COOH) | C=O Stretching | ~1720 | 1700-1750 |

| Nitro Group (-NO₂) | Asymmetric Stretching | ~1540 | 1520-1570 |

| Nitro Group (-NO₂) | Symmetric Stretching | ~1350 | 1330-1380 |

| Aryl Ether (C-O-C) | Asymmetric Stretching | ~1250 | 1230-1270 |

| Aryl Halide (C-Cl) | C-Cl Stretching | ~750 | 700-800 |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. The HOMO is the orbital from which an electron is most easily removed, acting as an electron donor, while the LUMO is the orbital that most readily accepts an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. scirp.orgyoutube.com

For this compound, the presence of strong electron-withdrawing groups (the chloro and nitro substituents) is expected to lower the energies of both the HOMO and LUMO, potentially narrowing the energy gap compared to unsubstituted benzoic acid. rsc.org A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and may exhibit higher reactivity. scirp.org From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated, such as chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity and stability.

Table 2: Conceptual Quantum Chemical Reactivity Descriptors for this compound. This table presents hypothetical data based on typical values for similar compounds.

| Parameter | Formula | Hypothetical Value (eV) | Interpretation |

|---|---|---|---|

| HOMO Energy (E_HOMO) | - | -7.20 | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy (E_LUMO) | - | -3.15 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.05 | Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.025 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -5.175 | Represents the escaping tendency of electrons. |

| Electrophilicity Index (ω) | μ² / 2η | 6.61 | Measures the propensity of a species to accept electrons. |

Molecular Electrostatic Potential (MEP) Mapping of this compound

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. The MEP map illustrates the electrostatic potential on the surface of the molecule, providing a guide to its electrophilic and nucleophilic regions. Red-colored areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue-colored areas represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green and yellow areas denote regions of intermediate or near-zero potential. researchgate.netresearchgate.net

For this compound, an MEP map would likely reveal strong negative potential (red) around the oxygen atoms of the carboxylic acid and the nitro group, as these are the most electronegative atoms in the molecule. These sites represent the most probable locations for interactions with electrophiles or for forming hydrogen bonds as an acceptor. A region of strong positive potential (blue) would be expected around the acidic proton of the carboxyl group, highlighting its role as a hydrogen bond donor. The aromatic rings, influenced by the electron-withdrawing nitro and chloro groups, would likely show a complex potential surface, with regions of positive potential (π-holes) above the ring centers, a feature often associated with nitroaromatic compounds. tandfonline.comnih.gov

Molecular Docking and Simulation Studies of this compound with Putative Molecular Targets (Conceptual Interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govmdpi.com These studies are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

While specific targets for this compound are not established, its structural motifs are found in molecules known to inhibit various enzymes, such as kinases or proteases. nih.govnih.gov A conceptual molecular docking study could be performed against a putative target like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a target for other phenoxybenzoic acid derivatives. nih.gov

In such a simulation, the benzoic acid moiety would be a key interacting group, likely forming strong hydrogen bonds with amino acid residues like aspartate or glutamate (B1630785) in the active site. The two phenyl rings could engage in hydrophobic and π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. The chloro and nitro substituents could further modulate binding affinity through specific interactions; for instance, the chlorine atom could form halogen bonds, and the nitro group could act as a hydrogen bond acceptor. The docking software calculates a binding energy or score, which estimates the binding affinity, and provides a detailed breakdown of the interaction energies between the ligand and individual active site residues. researchgate.net

Table 3: Hypothetical Ligand-Protein Interactions and Energy Analysis for this compound with a Putative Kinase Target. This table presents a conceptual breakdown of interactions based on docking studies of similar compounds.

| Interacting Residue | Interaction Type | Involved Ligand Group | Hypothetical Energy Contribution (kcal/mol) |

|---|---|---|---|

| Aspartate (ASP) | Hydrogen Bond | Carboxylic Acid (-COOH) | -3.5 |

| Lysine (LYS) | Hydrogen Bond / Salt Bridge | Carboxylic Acid (-COO⁻) | -4.0 |

| Phenylalanine (PHE) | π-π Stacking | Benzoic Acid Ring | -2.0 |

| Leucine (LEU) | Hydrophobic | Chloronitrophenyl Ring | -1.5 |

| Glutamine (GLN) | Hydrogen Bond | Nitro Group (-NO₂) | -1.0 |

| Valine (VAL) | Halogen Bond | Chloro Group (-Cl) | -0.8 |

A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. dovepress.comdergipark.org.tr Generating a pharmacophore model is a crucial step in ligand-based drug design, especially when the 3D structure of the target protein is unknown. mdpi.com

Based on the structure of this compound, a pharmacophore model can be generated by identifying its essential chemical features. These features would likely include:

Hydrogen Bond Acceptor (HBA): The oxygen atoms of the carboxylic acid and the nitro group.

Hydrogen Bond Donor (HBD): The hydroxyl proton of the carboxylic acid.

Aromatic Ring (AR): The two phenyl rings, which can participate in hydrophobic and stacking interactions.

Hydrophobic/Halogen Bond Feature (HY/HBL): The chlorine atom and its substituted ring.

This collection of features and their spatial arrangement constitutes a 3D query that can be used to screen large chemical databases for other molecules that possess the same pharmacophoric pattern, thereby identifying potential new hits with similar biological activity. dergipark.org.tr

Table 4: Key Pharmacophoric Features of this compound. This table outlines the essential features for conceptual pharmacophore model generation.

| Pharmacophoric Feature | Molecular Moiety | Potential Role in Ligand-Receptor Binding |

|---|---|---|

| Hydrogen Bond Acceptor | Carboxyl & Nitro Oxygens | Forms directional hydrogen bonds with donor groups on the receptor. |

| Hydrogen Bond Donor | Carboxyl Hydrogen | Forms a critical hydrogen bond with an acceptor group on the receptor. |

| Aromatic Ring | Benzoic Acid Ring | Engages in π-π stacking or hydrophobic interactions. |

| Aromatic Ring | Chloronitrophenyl Ring | Provides a scaffold and can participate in hydrophobic interactions. |

| Hydrophobic/Halogen Bond | Chloro Substituent | Participates in hydrophobic or specific halogen bonding interactions. |

Research on "this compound" Inconclusive

Detailed theoretical and computational chemistry investigations, including Quantitative Structure-Activity Relationship (QSAR) model development and molecular dynamics simulations, for the specific compound this compound are not available in the public domain.

Despite a thorough search for scholarly articles and research data, no specific studies were found that focused on the QSAR model development for derivatives of this compound or the exploration of its conformational landscape and dynamics through molecular dynamics simulations.

Therefore, the requested article sections on these topics cannot be generated with scientifically accurate and specific information. The necessary data for creating detailed research findings and interactive data tables as per the user's instructions is absent from the available scientific literature.

While research exists for other derivatives of benzoic acid and related nitro- and chloro-substituted phenolic compounds, extrapolating this information to this compound would be scientifically unsound and would not adhere to the strict focus of the user's request.

Mechanistic Investigations of 4 2 Chloro 6 Nitrophenoxy Benzoic Acid Interactions in Model Systems Biological/biochemical Focus

Elucidation of Molecular Binding Mechanisms of 4-(2-chloro-6-nitrophenoxy)benzoic acid with Specific Enzyme Classes (e.g., inhibition mechanisms)

There is no available research detailing the molecular binding mechanisms of this compound with any specific enzyme classes.

Kinetic Analysis of Enzyme-Ligand Interactions (e.g., reversible/irreversible binding)

No studies containing kinetic analysis of the interaction between this compound and any enzyme have been identified. Therefore, data on its binding affinity (such as Ki or Kd values), or whether its binding is reversible or irreversible, is not available.

Identification of Key Active Site Residues Involved in Ligand Binding

Without studies on its interaction with enzymes, there is no information available to identify key amino acid residues in an enzyme's active site that may be involved in binding to this compound.

Interaction of this compound with Nucleic Acids (DNA/RNA)

There is a lack of published research on the interaction between this compound and nucleic acids such as DNA or RNA.

Studies on Binding Modes (e.g., intercalation, groove binding)

No studies have been found that investigate the potential binding modes of this compound with DNA or RNA. Therefore, it is unknown whether this compound might interact via intercalation, groove binding, or other mechanisms.

Induced Conformational Changes in Macromolecules

There is no available data on whether the binding of this compound can induce conformational changes in nucleic acids or other macromolecules.

Cellular Uptake and Subcellular Localization Studies of this compound (In vitro cellular models)

Scientific literature does not appear to contain studies on the cellular uptake or subcellular localization of this compound in in vitro cellular models. As a result, information regarding its ability to cross cell membranes and its distribution within cellular compartments is not known.

Membrane Permeability and Transport Mechanisms of this compound (In vitro membrane models)

There is currently no published research data available from in vitro model systems that specifically details the membrane permeability or transport mechanisms of this compound. Studies using models such as Parallel Artificial Membrane Permeability Assays (PAMPA) or cell-based assays (e.g., Caco-2, MDCK) have not been reported for this compound. Consequently, key parameters like permeability coefficients (Papp), efflux ratios, and the identification of specific transporter protein interactions are unknown. Without such experimental data, it is not possible to construct a data table or elaborate on how this compound traverses biological membranes.

Receptor-Ligand Binding Assays for this compound (Mechanistic characterization)

No specific receptor-ligand binding assays for this compound have been reported in the scientific literature. The potential molecular targets, binding affinity (such as Ki or Kd values), and mode of interaction with any specific biological receptors remain uncharacterized. Mechanistic studies to determine if this compound acts as an agonist, antagonist, or modulator for any receptor are absent. As a result, no data on its receptor binding profile is available, and a data table summarizing such findings cannot be generated.

Structure Activity Relationship Sar Studies of 4 2 Chloro 6 Nitrophenoxy Benzoic Acid Derivatives

Rational Design and Synthesis of Analogs of 4-(2-chloro-6-nitrophenoxy)benzoic acid

The rational design of analogs of this compound is rooted in the established knowledge of the SAR of diphenyl ether compounds, a class well-known for its herbicidal properties, with many acting as inhibitors of the enzyme protoporphyrinogen (B1215707) oxidase (PPO). The design strategy often involves bioisosterism and substructure splicing to create novel derivatives with enhanced activity, selectivity, or improved physicochemical properties. The synthesis of these analogs typically involves the Ullmann condensation, a classic method for the formation of diaryl ethers, by reacting a substituted phenol (B47542) with a substituted benzene (B151609) derivative.

Systematic Modifications on the Benzoic Acid Moiety

Systematic modifications of the benzoic acid portion of the molecule have been a key strategy to probe the structural requirements for biological activity. The carboxylic acid group is a primary site for modification, where its acidic nature and potential for hydrogen bonding can be crucial for interaction with biological targets.

Research into related 4-phenoxybenzoic acid derivatives has shown that the nature and position of substituents on the benzoic acid ring significantly impact activity. For instance, in a series of 4-(thiazol-5-yl)benzoic acid derivatives, the introduction of substituents at the 3-position of the benzoic acid moiety was found to be critical for potent protein kinase CK2 inhibitory activity. nih.gov While not the exact same parent compound, these findings suggest that the electronic and steric properties of substituents on the benzoic acid ring of this compound are likely to be important determinants of its activity.

Key modifications explored in related series include:

Esterification and Amidation: Conversion of the carboxylic acid to various esters and amides can influence the compound's lipophilicity, membrane permeability, and metabolic stability.

Ring Substitution: Introduction of small electron-withdrawing or electron-donating groups on the benzoic acid ring can alter the pKa of the carboxylic acid and influence electronic interactions with a target receptor.

| Modification on Benzoic Acid Moiety | Rationale | Potential Impact on Activity |

| Esterification | Increase lipophilicity, improve cell penetration | May act as a prodrug, activity dependent on hydrolysis |

| Amidation | Alter hydrogen bonding capacity, metabolic stability | Can lead to changes in target binding and selectivity |

| Introduction of Electron-Withdrawing Groups | Modify acidity of the carboxyl group | Could enhance binding affinity through altered electronic interactions |

| Isosteric Replacement of Carboxylic Acid | Probe the importance of the acidic proton and geometry | May lead to improved oral bioavailability or altered target engagement |

Substituent Effects on the Chloronitrophenoxy Ring (Position and Nature of Substituents)

The substitution pattern on the chloronitrophenoxy ring is a critical determinant of the biological activity of diphenyl ether compounds. The presence of the chloro and nitro groups at the 2 and 6 positions, respectively, in the parent compound creates a specific electronic and steric environment that influences the molecule's conformation and interaction with its biological target.

In the context of diphenyl ether herbicides, the substitution on the phenoxy ring is known to be crucial for PPO inhibition. For instance, studies on diphenyl ether derivatives have shown that the nature and position of substituents can significantly affect their herbicidal activity. The presence of a trifluoromethyl group is often associated with high activity in this class of compounds. acs.org

Systematic variations on the chloronitrophenoxy ring could involve:

Varying the Halogen: Replacing the chlorine atom with other halogens (e.g., fluorine, bromine) can modulate the electronic and lipophilic properties of the molecule.

Altering the Nitro Group Position: Moving the nitro group to other positions on the ring would drastically alter the electronic distribution and steric hindrance, likely impacting activity.

Introducing Additional Substituents: Adding other functional groups to the ring can further probe the steric and electronic requirements of the binding site.

| Modification on Chloronitrophenoxy Ring | Rationale | Potential Impact on Activity |

| Replacement of Chlorine with other Halogens | Modulate electronegativity and size | Can fine-tune binding interactions and physicochemical properties |

| Shifting the Nitro Group Position | Alter electronic and steric profile | Likely to significantly decrease or abolish activity if the specific substitution pattern is critical |

| Introduction of a second Chlorine atom | Increase lipophilicity and steric bulk | May enhance or hinder binding depending on the target's pocket size |

| Replacement of Nitro with other EWGs | Probe the electronic requirements for activity | Could maintain or alter activity depending on the group's properties |

Modifications of the Ether Linkage and Isosteric Replacements

The ether linkage in this compound provides a certain degree of conformational flexibility, allowing the two aromatic rings to adopt a specific orientation relative to each other. This spatial arrangement is often crucial for fitting into the binding site of a biological target.

Modifications to the ether linkage are a common strategy in medicinal chemistry to explore conformational space and to improve metabolic stability. Isosteric replacements of the ether oxygen with other atoms or groups can lead to analogs with altered bond angles, bond lengths, and rotational barriers.

Examples of such modifications include:

Thioether Analogs: Replacing the oxygen atom with a sulfur atom to create a thioether linkage. This change increases the bond length and alters the bond angle, potentially leading to a different preferred conformation.

Methylene (B1212753) Bridge: Replacing the ether oxygen with a methylene group (-CH2-) would provide a more flexible linker.

Amine Linkage: An amine (-NH-) linkage introduces a hydrogen bond donor and alters the electronic properties of the linker.

Quantitative SAR Analysis of this compound Series

Quantitative Structure-Activity Relationship (QSAR) analysis is a powerful tool used to correlate the chemical structure of compounds with their biological activity. For the this compound series, QSAR studies can provide valuable insights into the physicochemical properties that govern their efficacy.

Correlation of Physicochemical Descriptors with Observed Activities (Theoretical/Modeled)

QSAR models for diphenyl ether herbicides have been developed using various physicochemical descriptors. ingentaconnect.com These models aim to predict the inhibitory activity against enzymes like PPO. The descriptors used typically fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and molecular orbital energies (e.g., HOMO and LUMO). For nitrodiphenyl ethers, the electronic effects of the nitro and chloro substituents are expected to be significant.

Steric Descriptors: These relate to the size and shape of the molecule, including parameters like molecular volume, surface area, and specific steric parameters for substituents (e.g., Taft's Es). The steric hindrance caused by the ortho-substituents on the phenoxy ring is a key factor.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, most commonly represented by the partition coefficient (logP). Lipophilicity is crucial for membrane transport and interaction with hydrophobic binding pockets.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its connectivity and branching.

A hypothetical QSAR equation for a series of this compound analogs might take the form:

log(1/IC50) = c1(logP) - c2(logP)^2 + c3(σ) + c4(Es) + constant

Where:

IC50 is the concentration of the compound required for 50% inhibition of a particular biological process.

logP represents the hydrophobicity.

σ (Sigma) represents the electronic effect of a substituent.

Es represents the steric effect of a substituent.

c1, c2, c3, c4 are coefficients determined by regression analysis.

This equation suggests that the biological activity is parabolically dependent on hydrophobicity and is also influenced by the electronic and steric properties of the substituents.

Application of Machine Learning and Statistical Models in SAR

In recent years, machine learning (ML) and advanced statistical models have become increasingly important in SAR studies, offering the potential to handle complex, non-linear relationships between chemical structure and biological activity. optibrium.com For a series of compounds like the this compound derivatives, ML models can be trained on datasets of known active and inactive compounds to predict the activity of new, untested analogs.

Commonly used machine learning algorithms in QSAR include:

Random Forest (RF): An ensemble learning method that constructs a multitude of decision trees and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees.

Support Vector Machines (SVM): A supervised learning model that uses a hyperplane to separate data into different classes.

Artificial Neural Networks (ANN): Computational models inspired by the structure and function of biological neural networks, capable of modeling highly complex relationships.

The application of these models can accelerate the drug discovery or herbicide development process by prioritizing the synthesis of compounds with the highest predicted activity. For instance, a machine learning model could be trained on a diverse set of diphenyl ether compounds with known herbicidal activities. The model would learn the complex interplay of various molecular features that contribute to the activity, and could then be used to screen a virtual library of novel this compound derivatives to identify the most promising candidates for synthesis and biological testing.

| Machine Learning Model | Description | Application in SAR |

| Random Forest | Ensemble of decision trees | Robust predictions of biological activity, feature importance ranking |

| Support Vector Machines | Hyperplane-based classification and regression | Effective for both linear and non-linear QSAR modeling |

| Artificial Neural Networks | Biologically inspired computational networks | Can model highly complex and non-linear structure-activity relationships |

An article on the specific chemical compound “this compound” focusing on its Structure-Activity Relationship (SAR) studies, pharmacophore refinement, and stereochemical considerations cannot be generated at this time.

Extensive searches for scientific literature detailing these specific aspects of “this compound” and its derivatives have not yielded relevant information. The available research data does not cover the specific areas of inquiry required to fulfill the request for a detailed article on its SAR, pharmacophore modeling, or the impact of its stereochemistry on biological activity.

Therefore, the requested content on the pharmacophore refinement, scaffold hopping, and stereochemical considerations of this compound derivatives cannot be provided. There is currently a lack of specific published research in these areas for this particular compound.

Degradation and Environmental Transformation Pathways of 4 2 Chloro 6 Nitrophenoxy Benzoic Acid

Photolytic Degradation Mechanisms of 4-(2-chloro-6-nitrophenoxy)benzoic acid in Aqueous and Solid-State Systems

Based on the known photochemistry of related compounds, several photoproducts and reaction intermediates can be postulated for this compound. The cleavage of the ether bond is a plausible primary photochemical event, which would lead to the formation of 2-chloro-6-nitrophenol (B183082) and 4-hydroxybenzoic acid. Further phototransformation of 2-chloro-6-nitrophenol could lead to the reduction of the nitro group to a nitroso or amino group, or dechlorination. The photolysis of nitroaromatic compounds in the presence of a hydrogen donor, such as water, can lead to the formation of hydroxylated derivatives.

Table 1: Postulated Photoproducts of this compound

| Postulated Photoproduct | Potential Formation Pathway |

| 2-chloro-6-nitrophenol | Cleavage of the ether linkage |

| 4-hydroxybenzoic acid | Cleavage of the ether linkage |

| 2-chloro-6-aminophenol | Reduction of the nitro group |

| Hydroxylated derivatives | Reaction with photochemically generated hydroxyl radicals |

Specific data on the quantum yield and kinetic modeling for the photolysis of this compound are not available. The quantum yield would depend on various factors, including the wavelength of light, the solvent, and the presence of other substances that can act as photosensitizers or quenchers. Kinetic modeling of its photolytic degradation would require experimental determination of the rate constants for the primary photochemical reactions and any subsequent secondary reactions.

Abiotic Transformation Pathways of this compound (e.g., Redox Reactions, Adsorption)

Beyond photolysis and hydrolysis, other abiotic processes can influence the environmental fate of this compound.

Redox Reactions: The nitroaromatic moiety of the molecule can undergo reduction under anaerobic conditions in soils and sediments. This can lead to the formation of the corresponding amino derivative, 2-chloro-6-aminophenoxy)benzoic acid. These reduction reactions are often mediated by reduced iron species or other reducing agents present in the environment.

Adsorption: The adsorption of this compound to soil and sediment particles is an important process that affects its mobility and bioavailability. The extent of adsorption is influenced by soil properties such as organic matter content, clay content, and pH. For structurally similar compounds like 3-phenoxybenzoic acid, adsorption to soil has been observed, with the Freundlich adsorption constant (Kf) indicating its binding affinity. nih.gov Generally, for acidic herbicides, as pH decreases, the formation of molecular species increases, which are more effectively adsorbed by soil. nih.gov

Table 2: Factors Influencing the Adsorption of this compound

| Factor | Influence on Adsorption |

| Soil Organic Matter | Higher organic matter content generally leads to increased adsorption. |

| Clay Content | Clay minerals can provide surfaces for adsorption, particularly through electrostatic interactions. nih.gov |

| pH | Lower pH can increase the proportion of the undissociated acid form, which may enhance adsorption. nih.gov |

Biotransformation Pathways of this compound by Isolated Microbial Strains (Enzymatic Mechanisms)

Microbial degradation is a key process in the environmental breakdown of many synthetic organic compounds. While specific studies on the biotransformation of this compound are limited, the degradation of its structural components by various microbial strains has been documented.

The primary enzymatic attack is likely to be the cleavage of the stable ether bond. This is a critical step in the mineralization of many diaryl ether compounds. Fungal peroxygenases have been shown to catalyze the H2O2-dependent cleavage of various ethers. nih.gov In bacteria, the cleavage of the β-O-4 aryl ether linkage in lignin, a complex natural polymer, involves a multi-enzyme system. researchgate.netrsc.org This suggests that microorganisms possessing similar enzymatic machinery could potentially degrade this compound.

Following the initial cleavage of the ether bond, the resulting aromatic intermediates, 2-chloro-6-nitrophenol and 4-hydroxybenzoic acid, would be further degraded by microbial catabolic pathways. The bacterial degradation of 4-chloro-2-nitrophenol (B165678) has been reported to proceed via the formation of 4-chlorocatechol. nih.gov

The degradation of chlorophenols often involves monooxygenases and dioxygenases that hydroxylate the aromatic ring, leading to catechols which are then subject to ring cleavage. nih.gov The benzoic acid moiety would likely be metabolized through pathways involving hydroxylation and subsequent ring fission.

Table 3: Potential Enzymes Involved in the Biotransformation of this compound

| Enzyme Class | Potential Role |

| Etherases/Peroxygenases | Cleavage of the ether linkage. nih.govresearchgate.net |

| Monooxygenases | Hydroxylation of the aromatic rings. nih.gov |

| Dioxygenases | Ring cleavage of catechol intermediates. nih.gov |

| Reductases | Reduction of the nitro group. |

| Dehalogenases | Removal of the chlorine substituent. |

Metabolic Pathways Leading to Ring Cleavage and Mineralization

The environmental fate of this compound, a substituted nitrodiphenyl ether, is largely determined by microbial degradation. While specific studies exclusively detailing the metabolic journey of this exact molecule are limited, extensive research on structurally analogous herbicides, such as acifluorfen (B165780) and oxyfluorfen (B1678082), provides a strong basis for understanding its transformation pathways leading to the complete breakdown of its aromatic structures and eventual mineralization.

Microbial degradation of nitrodiphenyl ethers is a critical process for their removal from soil and water environments. This breakdown is typically initiated by two primary enzymatic strategies: the reduction of the nitro group or the cleavage of the diaryl ether bond. Both pathways generate intermediate metabolites that are then funneled into central metabolic routes, ultimately leading to the opening of the aromatic rings and their conversion to inorganic constituents like carbon dioxide, water, and mineral salts.

Several bacterial strains have demonstrated the capacity to degrade diphenyl ether herbicides. For instance, Chryseobacterium aquifrigidense R-21 has been shown to utilize oxyfluorfen as a sole carbon source, degrading 92.1% of an initial 50 mg L⁻¹ concentration within five days under optimal conditions. nih.gov Similarly, Micrococcus sp. F3Y can completely metabolize 100 mg/L of oxyfluorfen within 12 hours. nih.govfrontiersin.org Studies on acifluorfen have also highlighted the role of soil microorganisms in its degradation, with half-lives in soil ranging from 28 to 40 days, indicating a relatively rapid breakdown. nih.gov

The initial steps in the degradation of these compounds are crucial as they destabilize the molecule, making it more susceptible to further enzymatic attack. The reduction of the nitro group to an amino group is a common initial reaction. researchgate.netresearchgate.net For example, the degradation of lactofen (B128664) by Bacillus sp. Za proceeds through its hydrolysis to acifluorfen, followed by the reduction of the nitro group to form aminoacifluorfen. researchgate.net

Alternatively, the cleavage of the ether linkage can be the primary step. This can be followed by a variety of reactions, including hydroxylation and further oxidation, which ultimately lead to the formation of catechols and other dihydroxylated intermediates. These catechols are key substrates for ring-cleavage dioxygenases, which catalyze the opening of the aromatic ring, a pivotal step in the mineralization process.

The subsequent degradation of the ring-cleavage products involves a series of metabolic reactions that convert the resulting aliphatic acids into intermediates of the Krebs cycle, thereby completing the mineralization process and integrating the carbon into the biomass of the microorganisms.

The following tables summarize key findings from studies on the microbial degradation of related diphenyl ether herbicides, providing insights into the potential metabolic fate of this compound.

Table 1: Microbial Degradation of Diphenyl Ether Herbicides

| Microorganism | Compound Degraded | Degradation Efficiency | Time | Reference |

| Chryseobacterium aquifrigidense R-21 | Oxyfluorfen | 92.1% of 50 mg L⁻¹ | 5 days | nih.gov |

| Micrococcus sp. F3Y | Oxyfluorfen | 100% of 100 mg L⁻¹ | 12 hours | nih.govfrontiersin.org |

| Bacillus sp. Za | Lactofen | 94.8% of 50 mg L⁻¹ | 4 days | researchgate.net |

| Soil Microorganisms | Acifluorfen | Half-life of 28-40 days | - | nih.gov |

Table 2: Proposed Metabolic Intermediates in the Degradation of Diphenyl Ether Herbicides

| Original Compound | Key Intermediate(s) | Metabolic Step | Reference |

| Lactofen | Acifluorfen, Aminoacifluorfen | Hydrolysis, Nitroreduction | researchgate.net |

| Oxyfluorfen | Nitrogen-rich metabolites (e.g., 4-nitrobenzene-1,3-diol, 4-amino-3-ethoxyphenol) | Nitroreduction, Ether cleavage | researchgate.net |

Advanced Analytical Method Development for 4 2 Chloro 6 Nitrophenoxy Benzoic Acid

High-Performance Liquid Chromatography (HPLC) Method Development for Separation and Quantification of 4-(2-chloro-6-nitrophenoxy)benzoic acid

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. Its versatility allows for precise separation and quantification. ekb.egekb.eg

The development of a robust HPLC method hinges on the careful selection and optimization of the stationary and mobile phases to achieve efficient separation from potential impurities and degradation products. For acidic aromatic compounds, reversed-phase chromatography is typically the method of choice.

A suitable stationary phase is a C18 (octadecylsilyl) column, which provides excellent hydrophobic retention for the aromatic rings of the molecule. The mobile phase generally consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). The buffer is crucial for controlling the ionization state of the carboxylic acid group, thereby ensuring consistent retention times and sharp peak shapes. An acidic buffer (e.g., phosphate (B84403) or formate (B1220265) buffer at a pH between 2.5 and 3.5) is used to suppress the ionization of the carboxylic acid, leading to increased retention on the nonpolar stationary phase.

A gradient elution program, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with a range of polarities and to ensure that late-eluting impurities are cleared from the column. researchgate.net

| Parameter | Condition | Rationale |

|---|---|---|

| Stationary Phase | Reversed-Phase C18 (e.g., Zorbax SB C18, 250 x 4.6 mm, 5 µm) | Provides hydrophobic interaction with the aromatic structure for effective retention and separation. scirp.org |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress ionization of the carboxylic acid group, improving peak shape and retention. |

| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the analyte from the reversed-phase column. |

| Elution Mode | Gradient | Allows for the separation of impurities with varying polarities and shortens analysis time. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm i.d. column, providing good efficiency and reasonable backpressure. |

| Column Temperature | 30 °C | Ensures reproducible retention times by maintaining a constant operating temperature. |

The choice of detector is critical for achieving the desired sensitivity and selectivity.

UV-Vis and Diode Array Detection (DAD): The presence of multiple chromophores, specifically the nitrophenyl and benzoic acid moieties, makes this compound an excellent candidate for UV-Vis detection. A Diode Array Detector (DAD) is particularly advantageous as it collects spectra across a range of wavelengths simultaneously. This allows for the determination of the optimal detection wavelength for maximum sensitivity and provides spectral purity information for the analyte peak.

Mass Spectrometry (MS): For higher sensitivity and structural confirmation, coupling HPLC with a mass spectrometer is the preferred approach. rsc.org Electrospray ionization (ESI) is a suitable technique for this compound, typically operating in negative ion mode ([M-H]⁻) due to the acidic nature of the carboxylic acid group. MS detection provides a high degree of selectivity, allowing for quantification even in complex matrices where UV-active interferences may be present. researchgate.net

| Detector | Parameter | Typical Value/Setting | Purpose |

|---|---|---|---|

| Diode Array Detector (DAD) | Detection Wavelength | ~230-254 nm and ~300-320 nm | Quantification and peak purity assessment based on UV absorbance of aromatic rings and nitro group. |

| Mass Spectrometry (MS) | Ionization Mode | Electrospray Ionization (ESI), Negative Mode | Generates the deprotonated molecular ion [M-H]⁻ for sensitive detection. |

| Mass Spectrometry (MS) | Monitored Ion (m/z) | ~308.0 (for [C₁₃H₇ClNO₅]⁻) | Selective detection and quantification based on the mass-to-charge ratio of the parent molecule. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Degradation Products of this compound

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to its low volatility and high polarity, this compound is not directly amenable to GC analysis. Therefore, a chemical derivatization step is necessary to convert the non-volatile acid into a volatile derivative. researchgate.net

A common approach is silylation, where the active hydrogen of the carboxylic acid group is replaced with a trimethylsilyl (B98337) (TMS) group using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting TMS ester is significantly more volatile and thermally stable.

Once derivatized, the compound can be analyzed by GC-MS. The mass spectrometer provides fragmentation patterns that serve as a chemical fingerprint for structural confirmation. Potential degradation products, such as the decarboxylated analog or products resulting from the cleavage of the ether linkage (e.g., 2-chloro-6-nitrophenol), could also be identified using this technique, provided they are sufficiently volatile or are also derivatized.

| Parameter | Condition | Rationale |

|---|---|---|

| Derivatization Reagent | BSTFA with 1% TMCS | Reacts with the carboxylic acid to form a volatile trimethylsilyl (TMS) ester. |

| GC Column | DB-5ms (or equivalent) 30 m x 0.25 mm, 0.25 µm film thickness | A nonpolar column suitable for separating a wide range of derivatized organic compounds. |

| Carrier Gas | Helium at ~1 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Oven Program | Initial temp 150°C, ramp to 300°C at 10°C/min | Temperature gradient to separate the derivative from byproducts and potential degradation products. |

| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation. |

Capillary Electrophoresis (CE) for High-Resolution Analysis of this compound and its Analogs

Capillary Electrophoresis offers an alternative high-resolution separation technique based on the differential migration of ions in an electric field. For this compound, Capillary Zone Electrophoresis (CZE) is the most suitable mode.

In a buffer with a pH significantly above the pKa of the carboxylic acid (typically pH > 7), the molecule will be fully deprotonated, carrying a negative charge. When a voltage is applied, the negatively charged analyte will migrate toward the anode. However, the strong electroosmotic flow (EOF) of the bulk solution toward the cathode will carry all species, including the analyte, past the detector. The analyte's own electrophoretic mobility, which is directed opposite to the EOF, will slow its movement, allowing for separation from neutral species and other anions with different charge-to-size ratios. This technique is particularly powerful for separating structurally similar acidic analogs with minor differences in their pKa or size.

| Parameter | Condition | Rationale |

|---|---|---|

| CE Mode | Capillary Zone Electrophoresis (CZE) | Separates ions based on their charge-to-size ratio. |

| Capillary | Fused-silica, 50 µm i.d., ~50 cm total length | Standard capillary providing high separation efficiency. |

| Background Electrolyte (BGE) | 20-50 mM Sodium Borate Buffer, pH 9.2 | Ensures the analyte is fully deprotonated and generates a stable electroosmotic flow. |

| Applied Voltage | 20-25 kV (Normal Polarity) | Drives the separation and the electroosmotic flow. |

| Detection | Direct UV at ~254 nm | The aromatic structure allows for sensitive detection via UV absorbance. |

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Purity and Concentration Determination of this compound

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of the purity or concentration of a substance without the need for a chemically identical reference standard. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

For this compound, a ¹H qNMR experiment can be performed. This involves dissolving a precisely weighed amount of the sample and a certified internal standard of known purity in a deuterated solvent (e.g., DMSO-d₆). Signals in the aromatic region of the ¹H NMR spectrum that are unique to the analyte and well-resolved from other signals can be integrated. By comparing the integral of the analyte's signal to the integral of a known signal from the internal standard, the purity of the analyte can be calculated with high precision and accuracy.

| Parameter | Condition/Setting | Rationale |

|---|---|---|

| Spectrometer | ≥ 400 MHz | Provides sufficient resolution to separate signals in the aromatic region. |

| Solvent | DMSO-d₆ | Good solvent for acidic aromatic compounds. |

| Internal Standard | Maleic acid or Dimethyl sulfone | Certified standard with sharp, well-resolved signals that do not overlap with the analyte signals. |

| Analyte Signal for Quantification | Well-resolved proton signal in the aromatic region | Must be unique to the analyte and free from overlap with impurity or solvent signals. |

| Experimental Parameter | Long relaxation delay (D1 > 5 x T₁) | Ensures full relaxation of all protons, which is critical for accurate integration and quantification. |

Hyphenated Techniques (e.g., LC-NMR, LC-MS/MS) for Comprehensive Structural Elucidation and Trace Analysis of this compound and its Derivatives

Hyphenated techniques provide a multidimensional approach to analysis, combining the separation power of chromatography with the detection and structural elucidation capabilities of spectroscopy.

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry is the benchmark for trace-level quantification. lcms.cz This technique offers exceptional selectivity and sensitivity. nih.gov After separation by HPLC, the analyte is ionized (e.g., ESI negative mode) and the parent ion ([M-H]⁻, m/z ~308.0) is selected in the first quadrupole. This ion is then fragmented in a collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), drastically reduces chemical noise and allows for quantification at very low levels, making it ideal for analyzing trace impurities or degradation products. researchgate.net

LC-NMR: Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy combines HPLC separation with NMR detection. mdpi.com This technique is invaluable for the unambiguous identification of unknown impurities or degradation products. Fractions corresponding to specific chromatographic peaks can be trapped in an NMR flow cell, and full NMR spectra (¹H, ¹³C, COSY, etc.) can be acquired. This provides detailed structural information that is often impossible to obtain from mass spectrometry alone, especially for isomeric compounds. mdpi.com

| Technique | Application | Key Parameters | Benefit |

|---|---|---|---|

| LC-MS/MS | Trace quantification of the parent compound and its derivatives. | SRM Transition (Negative Mode): e.g., m/z 308.0 → [Fragment Ion 1], m/z 308.0 → [Fragment Ion 2] | Extremely high sensitivity and selectivity; reduces matrix effects. |

| LC-NMR | Structural elucidation of unknown impurities and isomers. | Stop-flow mode; acquisition of ¹H and 2D NMR spectra on isolated peaks. | Provides definitive structural information for unambiguous compound identification. |

Interdisciplinary Research Perspectives and Future Directions for 4 2 Chloro 6 Nitrophenoxy Benzoic Acid

Exploration of 4-(2-chloro-6-nitrophenoxy)benzoic acid as a Chemical Probe for Fundamental Biological Processes

A chemical probe is a small molecule used to study and manipulate biological systems. The design of such probes often involves incorporating reactive or reporter groups onto a scaffold that has an affinity for a specific biological target. While this compound has not been explicitly developed as a chemical probe, its structural motifs are present in compounds with known biological activities, suggesting its potential in this area.

For instance, diphenyl ether derivatives are known to exhibit a range of biological effects, including herbicidal and antimicrobial activities. The herbicidal action of some diphenyl ethers involves the inhibition of protoporphyrinogen (B1215707) oxidase, a key enzyme in chlorophyll (B73375) synthesis. The this compound scaffold could potentially be adapted to create probes for studying this and other enzymatic processes. For example, the carboxylic acid group could be functionalized with a fluorescent tag or a photoaffinity label to enable visualization and identification of target proteins.

Furthermore, the nitro group on the phenoxy ring is a versatile functional group that can be reduced to an amine. This amino group could then be used to attach various functionalities, such as biotin (B1667282) for affinity purification of protein targets or a radiolabel for quantitative binding studies. The development of a library of such probes derived from this compound could facilitate the deconvolution of complex biological pathways and the identification of new drug targets.

Table 1: Potential Modifications of this compound for Chemical Probe Development

| Functional Group | Potential Modification | Application as a Chemical Probe |

| Carboxylic Acid | Amidation with a fluorescent dye | Visualization of target protein localization in cells |

| Carboxylic Acid | Coupling with a photoaffinity label | Covalent modification and identification of binding partners |

| Nitro Group | Reduction to an amine, followed by biotinylation | Affinity-based purification of target proteins |

| Nitro Group | Reduction to an amine, followed by attachment of a radiolabel | Quantitative analysis of target engagement |

Theoretical Potential of this compound as a Synthetic Intermediate for Novel Functional Materials

The unique combination of functional groups in this compound makes it a promising, albeit currently theoretical, building block for the synthesis of novel functional materials. The carboxylic acid provides a reactive handle for polymerization or for grafting onto surfaces, while the nitro and chloro substituents can be used to tune the electronic and physical properties of the resulting materials.

One potential application lies in the development of advanced polymers. The carboxylic acid group can be converted to an acid chloride or ester, which can then be used in condensation polymerization reactions to form polyesters or polyamides. The presence of the electron-withdrawing nitro and chloro groups would likely impart high thermal stability and specific electronic properties to these polymers, making them potentially useful in high-performance plastics or as dielectric materials in electronic components.

Another area of theoretical exploration is in the synthesis of metal-organic frameworks (MOFs). The carboxylic acid group can act as a ligand to coordinate with metal ions, forming porous, crystalline structures. The functional groups on the phenoxy ring could be used to tailor the pore size and chemical environment within the MOF, leading to materials with applications in gas storage, catalysis, and chemical separations. The nitro group, for example, could be reduced to an amine after the formation of the MOF, providing a site for post-synthetic modification.

Table 2: Theoretical Functional Materials Derived from this compound

| Material Class | Synthetic Strategy | Potential Application |

| Polyesters/Polyamides | Condensation polymerization via the carboxylic acid | High-performance engineering plastics, dielectric films |

| Metal-Organic Frameworks (MOFs) | Coordination of the carboxylate with metal ions | Gas storage, heterogeneous catalysis, chemical sensors |

| Functionalized Surfaces | Grafting onto surfaces via the carboxylic acid | Modified electrodes, chromatographic stationary phases |

| Liquid Crystals | Esterification of the carboxylic acid with long-chain alcohols | Display technologies, optical switching |

Advanced Rational Design Strategies for Chemical Entities Utilizing the this compound Scaffold (Conceptual Framework)

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target. The this compound scaffold, with its defined three-dimensional structure and multiple points for chemical modification, provides a solid conceptual framework for the design of new bioactive molecules.

Drawing inspiration from known diphenyl ether-based drugs and agrochemicals, one could envision a rational design strategy that begins with computational modeling of the this compound scaffold docked into the active site of a target enzyme. For example, knowing that some diphenyl ethers inhibit protoporphyrinogen oxidase, this enzyme could be an initial target. Molecular docking studies could predict the binding mode of the scaffold and identify key interactions.

Based on these computational insights, a library of virtual derivatives could be generated by systematically modifying the substituents on both phenyl rings. For instance, the position and nature of the halogen and nitro groups could be varied to optimize binding affinity and selectivity. The carboxylic acid could be replaced with other acidic bioisosteres, such as a tetrazole, to improve pharmacokinetic properties. This structure-based design approach, coupled with synthetic chemistry, could lead to the identification of potent and selective inhibitors for a range of biological targets.

Integration of Cheminformatics, Machine Learning, and Artificial Intelligence in Future Research on this compound

Cheminformatics, machine learning (ML), and artificial intelligence (AI) are transforming chemical research by enabling the analysis of large datasets and the prediction of molecular properties. These tools could be instrumental in unlocking the potential of the this compound scaffold.